molecular formula C11H8BrNO2 B6606266 6-bromo-3-methylquinoline-4-carboxylicacid CAS No. 2168290-45-5

6-bromo-3-methylquinoline-4-carboxylicacid

Cat. No.: B6606266
CAS No.: 2168290-45-5
M. Wt: 266.09 g/mol
InChI Key: OYOJEFCXQOVNGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the bromination of 3-methylquinoline-4-carboxylic acid using bromine in the presence of a suitable solvent such as acetic acid . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal and synthetic organic chemistry .

Scientific Research Applications

6-Bromo-3-methylquinoline-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-methylquinoline-3-carboxylic acid
  • 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Uniqueness

6-Bromo-3-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-bromo-3-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-6-5-13-9-3-2-7(12)4-8(9)10(6)11(14)15/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOJEFCXQOVNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC(=CC2=C1C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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